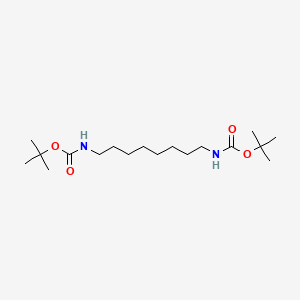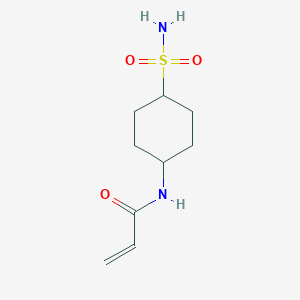
3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol” is a unique chemical compound with the molecular formula C6H7F3N2O2 . It has a molecular weight of 196.13 . This compound can be used in organic synthesis, serving as a raw material for pharmaceutical intermediates and synthetic materials .
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring (a five-membered ring containing an oxygen atom and a nitrogen atom), a trifluoro group, and an amino group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds like “3-Bromo-1,1,1-trifluoro-2-propanol” have been studied as thiol-reactive trifluoromethyl probes . This suggests that our compound might also participate in reactions involving thiols.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 273.9±40.0 °C and a predicted density of 1.472±0.06 g/cm3 . Its pKa is predicted to be 8.25±0.50 .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Photochemical Synthesis of Fluorinated Compounds : Research has demonstrated a photochemical methodology for the synthesis of fluorinated heterocyclic compounds, highlighting the utility of similar structures in creating complex molecules (Buscemi et al., 2001).
- Synthesis of Energetic Materials : Studies on the synthesis of energetic compounds containing specific moieties show the potential of using fluorinated amino compounds in creating substances with high thermal stability and potential applications in explosives (Gulyaev et al., 2021).
Materials Science
- Functionalization of Luminescent Metal-Organic Frameworks (MOFs) : Amine-decorated luminescent MOFs have been designed for selective gas/vapor sorption and sensing applications, demonstrating the versatility of fluorinated amino compounds in materials science (Das & Mandal, 2018).
Medicinal Chemistry and Biomedical Applications
- Antifungal Activity : Triazole derivatives, akin in structural complexity to the given compound, have been synthesized and evaluated for antifungal activity against various Candida strains, highlighting the potential of such compounds in medicinal chemistry (Lima-Neto et al., 2012).
- Brain Tumor Imaging : Enantiomers of triazole-substituted amino acids have been explored for their utility in brain tumor imaging using positron emission tomography (PET), indicating the potential of fluorinated amino compounds in diagnostic applications (McConathy et al., 2010).
Safety and Hazards
The compound is classified as an irritant, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation), and H412 (harmful to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O2/c7-6(8,9)5(12,3-10)4-11-1-2-13-4/h1-2,12H,3,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIGPFHGJZJYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(CN)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953192.png)


![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2953197.png)



![N-(2,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2953206.png)
![N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953207.png)

![tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2953209.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2953212.png)
